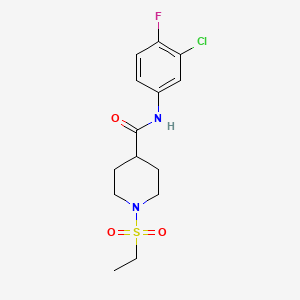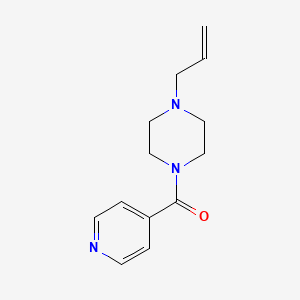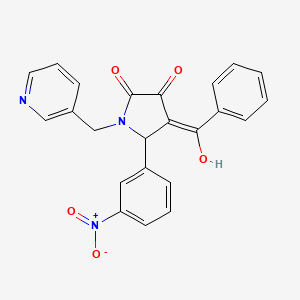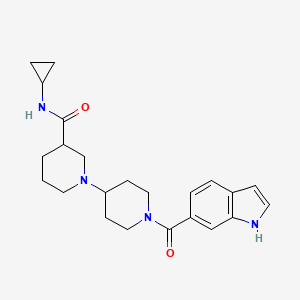![molecular formula C16H18N2O3 B5413346 3-{[(3-pyridinylmethyl)amino]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B5413346.png)
3-{[(3-pyridinylmethyl)amino]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(3-pyridinylmethyl)amino]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid, also known as BOC-3-pyrroline, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. It is a bicyclic amino acid derivative that has a pyridine ring attached to the carbonyl group, making it a unique compound with interesting properties.
Mécanisme D'action
The mechanism of action of 3-{[(3-pyridinylmethyl)amino]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acidine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. 3-{[(3-pyridinylmethyl)amino]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acidine has also been shown to inhibit the activity of the hepatitis C virus (HCV) NS5B polymerase, making it a potential anti-viral agent.
Biochemical and Physiological Effects:
3-{[(3-pyridinylmethyl)amino]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acidine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 3-{[(3-pyridinylmethyl)amino]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acidine has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-{[(3-pyridinylmethyl)amino]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acidine in lab experiments is its unique chemical structure, which allows for the development of new drugs and therapies. However, one of the main limitations is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 3-{[(3-pyridinylmethyl)amino]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acidine. One potential direction is the development of new drugs and therapies based on its unique chemical structure. Another potential direction is the study of its anti-viral properties, particularly in the treatment of hepatitis C. Additionally, further research is needed to fully understand the mechanism of action of 3-{[(3-pyridinylmethyl)amino]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acidine and its potential applications in various scientific research fields.
Méthodes De Synthèse
The synthesis of 3-{[(3-pyridinylmethyl)amino]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acidine involves several steps, starting with the reaction of pyrrolidine with acrolein to form 3-pyrroline. This intermediate is then reacted with 3-pyridinecarboxaldehyde to form the desired product. The final step involves the protection of the amino group with BOC (tert-butyloxycarbonyl) to form 3-{[(3-pyridinylmethyl)amino]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acidine.
Applications De Recherche Scientifique
3-{[(3-pyridinylmethyl)amino]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acidine has been extensively studied for its potential applications in various scientific research fields. One of the most significant applications is in the development of new drugs and therapies. 3-{[(3-pyridinylmethyl)amino]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acidine has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for the treatment of various diseases.
Propriétés
IUPAC Name |
3-(pyridin-3-ylmethylcarbamoyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-15(18-9-10-2-1-7-17-8-10)13-11-3-5-12(6-4-11)14(13)16(20)21/h1-3,5,7-8,11-14H,4,6,9H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUIMECECYWTRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1C(C2C(=O)O)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S*,4R*)-4-(hydroxymethyl)-1-[8-(trifluoromethyl)-4-quinolinyl]-3-piperidinol](/img/structure/B5413267.png)

![1-(4-bromophenyl)-3-[(2-methoxy-4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5413277.png)
![N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-N'-(tetrahydro-2-furanylmethyl)urea](/img/structure/B5413278.png)
![1'-[(6-methylpyridin-2-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5413279.png)
![(3aR*,7aS*)-5-methyl-2-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5413280.png)
![(1S*,3R*)-3-amino-N-[2-(benzyloxy)phenyl]cyclopentanecarboxamide](/img/structure/B5413289.png)

![4-fluoro-N-{4-[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]phenyl}benzamide](/img/structure/B5413310.png)
![7-methoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B5413327.png)


![5-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5413354.png)
![(3-endo)-8-{[5-(1H-indol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B5413361.png)